molecular formula C17H15F2N3O4S B3397938 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021227-04-2

2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B3397938
CAS No.: 1021227-04-2
M. Wt: 395.4 g/mol
InChI Key: BBPNDRCUTNDTME-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group and a propyl linker to a 2,5-difluorobenzenesulfonamide moiety. This structure combines electron-withdrawing fluorine atoms, a heterocyclic furan ring, and a sulfonamide group, which are pharmacologically relevant motifs.

Properties

IUPAC Name

2,5-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O4S/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPNDRCUTNDTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C20_{20}H19_{19}F2_2N3_3O4_4S
  • Molecular Weight : 435.4 g/mol

This compound features a benzenesulfonamide core, a furan moiety, and a pyridazine ring, which are critical for its biological interactions.

The biological activity of this compound is believed to involve:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes, which is a common mechanism among antitumor agents .
  • Enzyme Inhibition : The compound may interact with specific molecular targets such as kinases or other enzymes involved in tumor progression or microbial resistance.

Antitumor Activity

Recent studies have demonstrated that derivatives of furan and pyridazine exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Compounds structurally related to this compound were tested on various cancer cell lines (A549, HCC827, NCI-H358). Results indicated promising cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution tests against Gram-positive and Gram-negative bacteria.
  • Results : Compounds similar in structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Case Studies

  • Antitumor Efficacy in Lung Cancer Models
    • A study evaluated the efficacy of various furan derivatives against human lung cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects, supporting further investigation into their mechanisms and potential clinical applications .
  • Antimicrobial Activity Against Resistant Strains
    • Another study highlighted the effectiveness of related compounds against antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobials in an era of increasing resistance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is structurally distinct from analogs like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) (synthesized in ), which replaces the furan-2-yl group with a benzyloxy substituent and lacks fluorine atoms on the benzene ring. Key differences include:

  • Fluorine Substitution: The 2,5-difluoro substitution on the benzenesulfonamide increases polarity and electron-withdrawing effects, which may improve binding interactions compared to non-fluorinated analogs like 5a.

Physicochemical Properties

Property Target Compound 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
Molecular Formula C17H14F2N3O4S C17H15N3O4S
Molecular Weight 409.37 g/mol 357.38 g/mol
Key Functional Groups Furan-2-yl, difluorobenzenesulfonamide Benzyloxy, benzenesulfonamide
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity due to benzyl group)

The furan’s oxygen may also contribute to hydrogen bonding, unlike the benzyloxy group’s steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

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